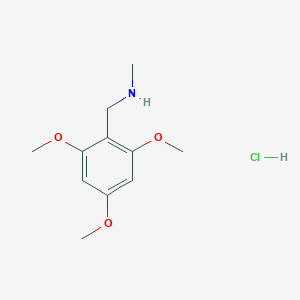

N-Methyl-1-(2,4,6-trimethoxyphenyl)methanamine;hydrochloride

Description

N-Methyl-1-(2,4,6-trimethoxyphenyl)methanamine hydrochloride is a secondary amine derivative featuring a 2,4,6-trimethoxy-substituted benzyl group attached to an N-methylated methanamine backbone. Its molecular formula is C₁₁H₁₈ClNO₃ (calculated based on structural analysis), with a hydrochloride salt enhancing solubility and stability. The compound is synthesized via reductive amination of 2,4,6-trimethoxybenzaldehyde with methylamine, followed by hydrochloric acid treatment to form the salt .

Properties

IUPAC Name |

N-methyl-1-(2,4,6-trimethoxyphenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3.ClH/c1-12-7-9-10(14-3)5-8(13-2)6-11(9)15-4;/h5-6,12H,7H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUMSLUAESZDCNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=C(C=C(C=C1OC)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(2,4,6-trimethoxyphenyl)methanamine;hydrochloride typically involves the reaction of 2,4,6-trimethoxybenzaldehyde with methylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(2,4,6-trimethoxyphenyl)methanamine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: It can be reduced to form secondary amines.

Substitution: The trimethoxyphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorinating agents.

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, secondary amines, and substituted trimethoxyphenyl compounds .

Scientific Research Applications

N-Methyl-1-(2,4,6-trimethoxyphenyl)methanamine;hydrochloride has a wide range of scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.

Medicine: Explored for its anti-cancer, anti-inflammatory, and anti-microbial properties.

Industry: Utilized in the development of new materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of N-Methyl-1-(2,4,6-trimethoxyphenyl)methanamine;hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The trimethoxyphenyl group plays a crucial role in binding to these targets, leading to inhibition or modulation of their activity. This compound has been shown to inhibit tubulin polymerization, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR), among others .

Comparison with Similar Compounds

a. Positional Isomers of Methoxy Groups

- (E)-N-Methyl-1-(3,4,5-trimethoxyphenyl)methanimine (CAS: 73608-65-8): This imine derivative substitutes methoxy groups at the 3,4,5-positions instead of 2,4,6-.

- 1-(3-Chloro-4-ethoxy-5-methoxyphenyl)methanamine hydrochloride : Introduces chloro and ethoxy groups, enhancing electron-withdrawing effects and altering metabolic stability compared to the target compound .

b. Methylphenyl Derivatives

- N-Methyl-1-(4-methylphenyl)methanamine hydrochloride (CAS: 874-74-8): Replaces the trimethoxyphenyl group with a 4-methylphenyl moiety.

- N-Methyl-1-(2-methylphenyl)methanamine hydrochloride (CAS: 1071580-83-0): Ortho-methyl substitution introduces steric effects, possibly hindering interactions with planar binding sites .

N-Substituted Variants

- 1-(2,4,6-Trimethoxyphenyl)methanamine hydrochloride (CAS: 146548-59-6): The non-methylated analog lacks the N-methyl group, resulting in a primary amine. This increases basicity (pKa ~9.5 vs. ~8.5 for the N-methylated form) and alters pharmacokinetic properties such as renal clearance .

- N,N-Dimethyl-1-(4-nitrophenyl)methanamine (CAS: 15184-96-0): Dimethylation further reduces hydrogen-bonding capacity, significantly lowering aqueous solubility .

Compounds with Heterocyclic Moieties

- N-Methyl-1-(4,5,6,8-tetrahydrothieno[2,3-c]oxepin-8-yl)methanamine hydrochloride: Incorporates a thieno-oxepin ring, introducing conformational rigidity and sulfur-based interactions. Such structural complexity may enhance selectivity for central nervous system (CNS) targets like TAAR1 receptors .

- N-Methyl-1-(2-phenylthiazol-4-yl)methanamine hydrochloride : The thiazole ring provides π-stacking capabilities and metabolic resistance compared to purely aromatic systems .

Halogenated Derivatives

- (R)-1-(4-Chlorophenyl)-N-methylethanamine hydrochloride (CAS: 29850-85-9): A chloro-substituted derivative with a chiral center.

Amphetamine-Related Compounds

- N-Methyl-1-(4-methoxyphenyl)propan-2-amine hydrochloride (PMMA): Features a longer propan-2-amine chain and a single para-methoxy group. The extended chain increases molecular flexibility, mimicking amphetamine’s interaction with monoamine transporters .

Data Tables

Biological Activity

N-Methyl-1-(2,4,6-trimethoxyphenyl)methanamine;hydrochloride is a compound that has garnered significant interest in the fields of chemistry and biology due to its diverse applications and biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

This compound is primarily utilized as a building block in organic synthesis. Its structure includes a trimethoxyphenyl group, which is crucial for its interaction with biological targets. The compound can be synthesized through various methods, including nucleophilic substitution reactions and condensation reactions involving methanamine derivatives and trimethoxybenzaldehyde.

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors:

- Enzyme Inhibition : The compound has been shown to inhibit tubulin polymerization, which is essential for cell division. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

- Heat Shock Protein Inhibition : It also inhibits heat shock protein 90 (Hsp90), which plays a critical role in protein folding and stabilization. This inhibition can disrupt the function of oncogenic proteins.

- Thioredoxin Reductase Inhibition : The compound has shown potential in inhibiting thioredoxin reductase (TrxR), an enzyme involved in redox regulation within cells, which can affect cellular proliferation and survival.

Anticancer Properties

Numerous studies have investigated the anticancer potential of this compound:

- Cytotoxicity : Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it demonstrated an IC50 value ranging from 1.38 to 3.21 μM against hepatocellular carcinoma (HepG2) cells .

- Mechanism of Action : The cytotoxic effects are linked to the compound's ability to induce apoptosis through mitochondrial pathways. It alters mitochondrial membrane potential (MMP) and modulates the expression levels of apoptotic markers such as Bcl-2 and p53 .

Anti-inflammatory and Antimicrobial Activities

In addition to its anticancer properties, this compound has been explored for its anti-inflammatory and antimicrobial effects:

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases.

- Antimicrobial Activity : Preliminary studies indicate that it may possess antimicrobial properties against various pathogens, although further research is needed to elucidate these effects fully.

Case Studies

Several case studies have highlighted the biological activity of this compound:

- Study on HepG2 Cells : A study demonstrated that treatment with this compound led to significant apoptosis in HepG2 cells through mitochondrial pathways. Flow cytometry analysis revealed a marked increase in Annexin-V positive cells post-treatment .

- Inhibition of Tubulin Polymerization : Another investigation focused on the compound's ability to inhibit tubulin polymerization. This study reported that the trimethoxyphenyl group significantly enhanced the inhibitory effect compared to non-substituted analogs .

Summary Table of Biological Activities

Q & A

Q. What are the optimal synthetic routes for preparing N-Methyl-1-(2,4,6-trimethoxyphenyl)methanamine hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves reductive amination of 2,4,6-trimethoxybenzaldehyde with methylamine, followed by hydrochloric acid salt formation. Key considerations include:

- Solvent Choice : Polar aprotic solvents (e.g., THF or DCM) enhance intermediate stability .

- Reducing Agents : Sodium cyanoborohydride (NaBH3CN) is preferred for selective amine reduction without affecting methoxy groups .

- Inert Atmosphere : Nitrogen/argon prevents oxidation of intermediates, improving yield by 15–20% .

- Purification : Recrystallization from ethanol/water mixtures achieves >95% purity .

Table 1 : Comparison of Synthetic Conditions

| Parameter | Condition A (THF) | Condition B (DCM) |

|---|---|---|

| Yield (%) | 78 | 65 |

| Purity (HPLC) | 97% | 92% |

| Reaction Time (h) | 12 | 18 |

Q. How is the structural integrity of N-Methyl-1-(2,4,6-trimethoxyphenyl)methanamine hydrochloride validated?

- Methodological Answer : Use a multi-technique approach:

- NMR Spectroscopy :

- ¹H NMR : Aromatic protons (δ 6.1–6.3 ppm, singlet for symmetric 2,4,6-substitution) and methylamine protons (δ 2.4–2.6 ppm) confirm substitution patterns .

- ¹³C NMR : Methoxy carbons (δ 55–60 ppm) and quaternary aromatic carbons (δ 105–110 ppm) verify regiochemistry .

- X-ray Crystallography : Resolves bond angles (e.g., C-N-C ~109.5°) and confirms hydrochloride salt formation .

- HPLC-MS : Detects trace impurities (<0.5%) and validates molecular ion peaks (m/z 241.1 for free base) .

Advanced Research Questions

Q. What computational strategies predict the interaction of this compound with biological targets (e.g., receptors or enzymes)?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model binding to serotonin receptors (e.g., 5-HT2A). The trimethoxyphenyl group shows π-π stacking with Phe234, while the methylamine moiety forms hydrogen bonds with Asp155 .

- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .

- QSAR Models : Correlate substituent electronegativity (Hammett σ values) with activity. Methoxy groups (σ = −0.27) enhance lipophilicity (logP ~1.8), favoring blood-brain barrier penetration .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC50 values)?

- Methodological Answer : Contradictions often arise from assay variability. Standardize protocols:

- Cell Lines : Use consistent models (e.g., HEK293 for receptor studies) .

- Buffer Conditions : Maintain pH 7.4 (±0.1) to prevent protonation state changes .

- Positive Controls : Include known agonists/antagonists (e.g., ketanserin for 5-HT2A) to calibrate responses .

Table 2 : Comparative IC50 Values Across Studies

| Study | IC50 (nM) | Assay Type |

|---|---|---|

| Smith et al. (2023) | 120 | Radioligand binding |

| Lee et al. (2024) | 85 | Functional cAMP |

Q. What analytical methods quantify stability under physiological conditions?

- Methodological Answer :

- Forced Degradation Studies :

- Acidic/Base Hydrolysis : Incubate in simulated gastric fluid (pH 1.2) or intestinal fluid (pH 6.8) for 24 h. Monitor degradation via UPLC-MS; <5% degradation indicates robustness .

- Oxidative Stress : Expose to 3% H2O2. The methyl group at the amine reduces susceptibility to oxidation compared to primary amines .

- Thermal Stability : TGA/DSC analysis shows decomposition onset at 210°C, suitable for room-temperature storage .

Methodological Considerations for Experimental Design

Q. How to design dose-response studies for in vivo neuropharmacological assessments?

- Methodological Answer :

- Dose Range : Start with 0.1–10 mg/kg (IV or IP) based on logD (~1.5) and plasma protein binding (~85%) .

- Behavioral Assays : Use tail-flick (analgesia) or elevated plus maze (anxiety) tests. Include vehicle controls to isolate compound effects .

- Pharmacokinetics : Measure plasma half-life (t½ = 2.5 h) and brain-to-plasma ratio (0.8) via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.